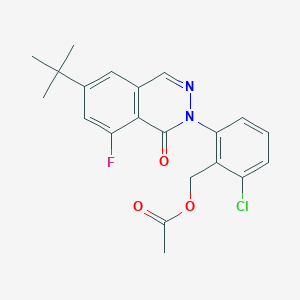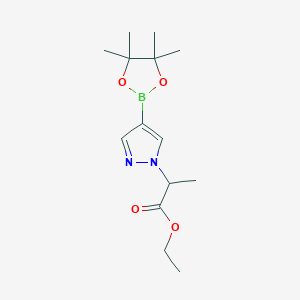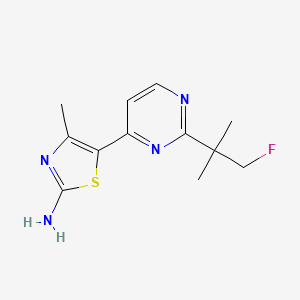
5-benzoyl-N,N-dimethyl-3-(pyridin-3-yl)thiophen-2-amine
Descripción general
Descripción
5-Benzoyl-N,N-dimethyl-3-(pyridin-3-yl)thiophen-2-amine, also known as 5-benzoylthiophen-2-amine, is a heterocyclic compound with a thiophene ring structure. It is an aromatic compound composed of an amine group, a benzoyl group, and a pyridine ring. It is a colorless solid that is soluble in various organic solvents and has a molar mass of 259.32 g/mol. 5-benzoylthiophen-2-amine has various applications in organic synthesis, medicinal chemistry, and materials science.
Aplicaciones Científicas De Investigación
Reactivity in Heterocyclic Chemistry
5-Benzoyl-N,N-dimethyl-3-(pyridin-3-yl)thiophen-2-amine demonstrates significant reactivity in heterocyclic chemistry. Vernin et al. (1976) described the aprotic decomposition of related amines in heteroaromatic solvents, noting the formation of heteroaryl-isoxazoles, a class of compounds which includes structures similar to 5-benzoyl-N,N-dimethyl-3-(pyridin-3-yl)thiophen-2-amine (Vernin et al., 1976).
Synthesis and Antimicrobial Studies
The compound's synthesis and potential antimicrobial applications were explored by Tayade et al. (2012). They synthesized similar compounds and evaluated their structure through various spectral data, indicating the compound’s relevance in pharmaceutical and medicinal chemistry (Tayade et al., 2012).
Insecticidal and Antibacterial Potential
A study by Deohate and Palaspagar (2020) on related pyrimidine-linked pyrazole heterocyclics highlighted their insecticidal and antibacterial potential. This research suggests that compounds structurally similar to 5-benzoyl-N,N-dimethyl-3-(pyridin-3-yl)thiophen-2-amine could be explored for similar biological activities (Deohate & Palaspagar, 2020).
Structural Characterization in Medicinal Chemistry
Elgemeie et al. (2017) synthesized and characterized compounds similar to 5-benzoyl-N,N-dimethyl-3-(pyridin-3-yl)thiophen-2-amine. Their research contributed to understanding the structure and potential medicinal applications of such compounds (Elgemeie et al., 2017).
Generation of Structurally Diverse Libraries
Roman (2013) utilized a ketonic Mannich base derived from a related compound to generate a diverse library of compounds. This study highlights the versatility and potential of 5-benzoyl-N,N-dimethyl-3-(pyridin-3-yl)thiophen-2-amine in synthesizing a wide range of chemical structures (Roman, 2013).
Synthesis of Polyheterocyclic Compounds
A 2022 study by Morales-Salazar et al. demonstrated the synthesis of polyheterocyclic compounds using a process involving related compounds. This work exemplifies the compound's application in advanced organic synthesis (Morales-Salazar et al., 2022).
Propiedades
IUPAC Name |
[5-(dimethylamino)-4-pyridin-3-ylthiophen-2-yl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-20(2)18-15(14-9-6-10-19-12-14)11-16(22-18)17(21)13-7-4-3-5-8-13/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMRPVGIVKBUSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(S1)C(=O)C2=CC=CC=C2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-benzoyl-N,N-dimethyl-3-(pyridin-3-yl)thiophen-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




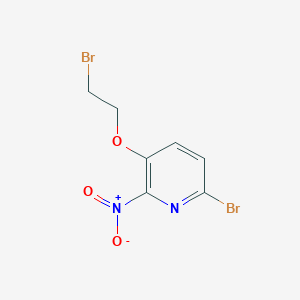
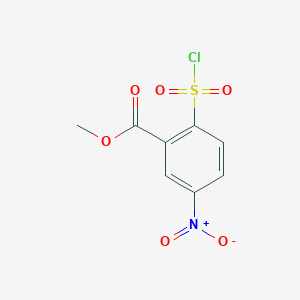
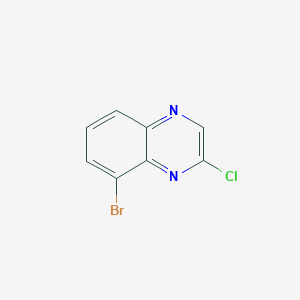
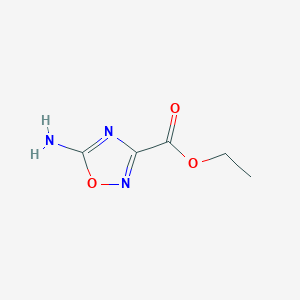
![4-{[2-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine](/img/structure/B1444467.png)
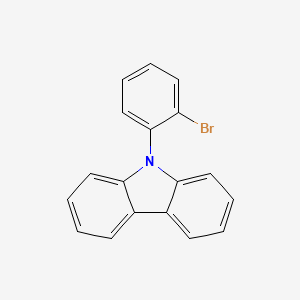
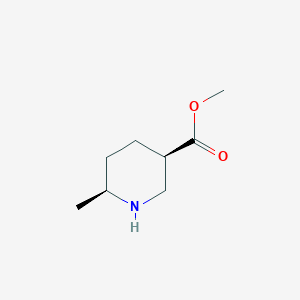

amine](/img/structure/B1444477.png)

